molecular formula C11H15N3O2 B2582989 N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide CAS No. 1179411-14-3

N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide

Cat. No.: B2582989
CAS No.: 1179411-14-3
M. Wt: 221.26
InChI Key: RTIXQTGOBQHCKV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide involves several steps. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperidine derivatives . Industrial production methods focus on optimizing these reactions to achieve high yields and purity.

Comparison with Similar Compounds

N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as N-(piperidine-4-yl) benzamide compounds . These compounds also exhibit biological activity and are used in drug design . The uniqueness of this compound lies in its specific structure and the presence of the hydroxypyridinyl group, which may contribute to its distinct biological properties.

Biological Activity

N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique piperidine ring structure substituted with a hydroxypyridine moiety. This structural configuration is crucial for its interaction with biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which is essential for its therapeutic effects. For instance, it binds to the active sites of target enzymes, blocking their function and potentially leading to tumor suppression and modulation of metabolic pathways.
  • Antimicrobial Activity : Research indicates that this compound exhibits activity against Mycobacterium tuberculosis, with promising minimum inhibitory concentration (MIC) values suggesting efficacy in treating tuberculosis infections .

Structure-Activity Relationship (SAR)

The SAR studies have focused on modifying the piperidine and hydroxypyridine components to enhance potency and selectivity. For example, variations in substituents on the piperidine ring have been explored to improve pharmacokinetic properties while retaining biological activity.

CompoundMIC (µM)Comments
This compound6.3 - 23Effective against M. tuberculosis
Analog 12.0Improved activity with specific substitutions
Analog 221Modest activity; further optimization required

Study on Antitubercular Activity

A high-throughput screening study evaluated the antitubercular potential of various compounds, including this compound. The results indicated that this compound had an MIC range similar to other known antitubercular agents, making it a candidate for further development .

Cancer Cell Line Studies

In vitro studies on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The compound was tested against several types of cancer cells, showing IC50 values indicating its potential as an anticancer agent:

Cell LineIC50 (µM)Type
A5494.29Lung cancer
MCF-725.76Breast cancer

These findings suggest that the compound could inhibit cell proliferation and induce apoptosis in cancer cells.

Properties

IUPAC Name

N-(4-oxo-1H-pyridin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c15-10-3-6-13-7-9(10)14-11(16)8-1-4-12-5-2-8/h3,6-8,12H,1-2,4-5H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIXQTGOBQHCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=CNC=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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